molecular formula C6H13NO3 B10789968 (2S,4S)-2-amino-4-hydroxy-3-methylpentanoic acid

(2S,4S)-2-amino-4-hydroxy-3-methylpentanoic acid

Cat. No.: B10789968
M. Wt: 147.17 g/mol
InChI Key: OSCCDBFHNMXNME-ZZJOKYKRSA-N
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Description

(2S,4S)-2-amino-4-hydroxy-3-methylpentanoic acid is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-amino-4-hydroxy-3-methylpentanoic acid typically involves chiral resolution or asymmetric synthesis. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral catalyst. Another approach involves the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral molecules are used as starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and enantiomeric purity. Techniques such as crystallization-based chiral separation and enantioselective liquid-liquid extraction are often employed to achieve the desired enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-amino-4-hydroxy-3-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives such as amides, esters, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S,4S)-2-amino-4-hydroxy-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of chiral catalysts and other fine chemicals .

Mechanism of Action

The mechanism of action of (2S,4S)-2-amino-4-hydroxy-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-2-amino-4-hydroxy-3-methylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring high enantiomeric purity and specific interactions with biological targets .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S,4S)-2-amino-4-hydroxy-3-methylpentanoic acid

InChI

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3?,4-,5-/m0/s1

InChI Key

OSCCDBFHNMXNME-ZZJOKYKRSA-N

Isomeric SMILES

C[C@@H](C(C)[C@@H](C(=O)O)N)O

Canonical SMILES

CC(C(C)O)C(C(=O)O)N

Origin of Product

United States

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